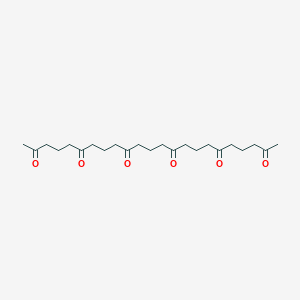![molecular formula C6H4ClN3O2 B13943022 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the broader class of pyrrolo[1,2-d][1,2,4]triazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and minimize impurities. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The process may also include steps for the purification and isolation of the final product to meet stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The pathways involved in this mechanism are often related to signal transduction and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities, used in kinase inhibitors and antiviral drugs.
Pyrrolo[3,4-c]pyridine-1,2-dione: Known for its electron-accepting properties and applications in organic electronics.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of various bioactive molecules, including kinase inhibitors.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
Properties
Molecular Formula |
C6H4ClN3O2 |
|---|---|
Molecular Weight |
185.57 g/mol |
IUPAC Name |
8-chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-9-6(10)12/h1-2H,(H,8,11)(H,9,12) |
InChI Key |
VFLWSCRUKRJLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















